
Oxalic acid--piperidine (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid–piperidine (1/2) is a compound formed by the combination of oxalic acid and piperidine in a 1:2 molar ratio Oxalic acid is a dicarboxylic acid with the formula (C_2H_2O_4), known for its strong acidic properties and ability to form complexes with various metals Piperidine, on the other hand, is a six-membered heterocyclic amine with the formula (C_5H_{11}N), widely used in organic synthesis and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid–piperidine (1/2) typically involves the reaction of oxalic acid with piperidine in an aqueous solution. The reaction is carried out by dissolving oxalic acid in water and gradually adding piperidine while maintaining the temperature at around 25-30°C. The mixture is stirred until a homogeneous solution is obtained, followed by slow evaporation to yield the crystalline product.
Industrial Production Methods: In an industrial setting, the production of oxalic acid–piperidine (1/2) can be scaled up by using larger reaction vessels and automated stirring systems. The reaction conditions remain similar, with careful control of temperature and pH to ensure the formation of the desired complex. The final product is typically purified through recrystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Oxalic acid–piperidine (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Oxalic acid–piperidine (1/2) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of oxalic acid–piperidine (1/2) involves its interaction with various molecular targets and pathways. The piperidine moiety can interact with enzymes and receptors, modulating their activity. The oxalic acid component can chelate metal ions, affecting their availability and function in biological systems. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Piperine: An alkaloid with a piperidine nucleus, known for its bioavailability-enhancing properties.
Pyridine: A six-membered nitrogen-containing heterocycle with similar structural features to piperidine.
Dihydropyridine: A derivative of pyridine with significant pharmacological activities.
Uniqueness: Oxalic acid–piperidine (1/2) is unique due to its combination of a strong acid and a heterocyclic amine, resulting in a compound with distinct chemical and biological properties. Its ability to form complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
65512-63-2 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
oxalic acid;piperidine |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-2-4-6-5-3-1;3-1(4)2(5)6/h2*6H,1-5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LKSWHQFYFLFHSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC1.C1CCNCC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


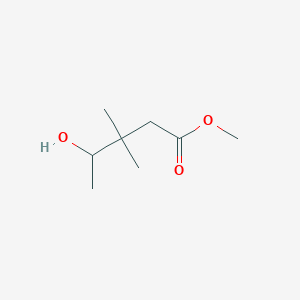
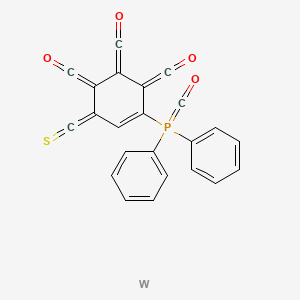
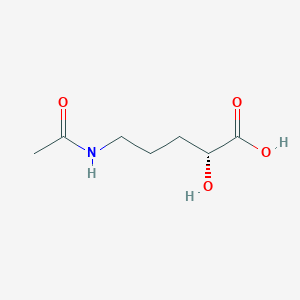
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


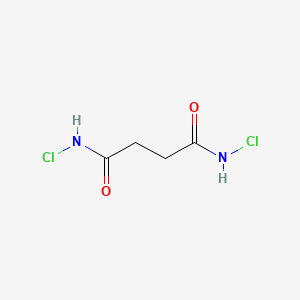

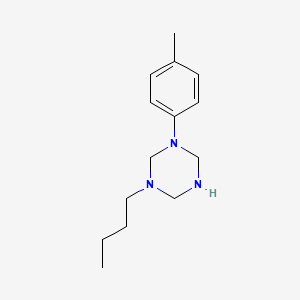
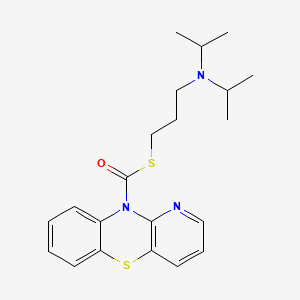
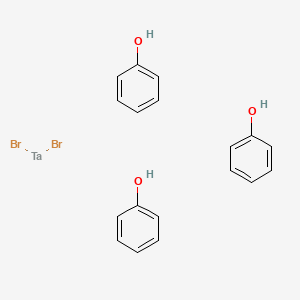
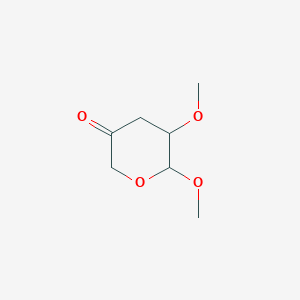
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
